Benzenamine, 4-(4,5-dihydro-5-phenyl-2-oxazolyl)-N,N-dimethyl-
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Overview
Description
N,N-Dimethyl-4-(5-phenyl-4,5-dihydrooxazol-2-yl)aniline is a complex organic compound with a unique structure that includes an oxazole ring fused with an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(5-phenyl-4,5-dihydrooxazol-2-yl)aniline typically involves the reaction of aniline derivatives with oxazole precursors under controlled conditions. One common method involves the condensation of N,N-dimethylaniline with a phenyl-substituted oxazole in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(5-phenyl-4,5-dihydrooxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated structures.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N,N-Dimethyl-4-(5-phenyl-4,5-dihydrooxazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(5-phenyl-4,5-dihydrooxazol-2-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: Shares a similar oxazole structure but lacks the phenyl substitution.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boron-based ring instead of the oxazole ring.
Uniqueness
N,N-Dimethyl-4-(5-phenyl-4,5-dihydrooxazol-2-yl)aniline is unique due to its combination of aniline and oxazole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Benzenamine, 4-(4,5-dihydro-5-phenyl-2-oxazolyl)-N,N-dimethyl- (CAS No. 648900-13-4), is a complex organic compound that has garnered attention for its potential biological activities. This article examines the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C17H18N2O with a molecular weight of 266.34 g/mol. Its unique structure features an oxazole ring fused with an aniline derivative, which contributes to its biological activity.
Property | Value |
---|---|
CAS Number | 648900-13-4 |
Molecular Formula | C17H18N2O |
Molecular Weight | 266.34 g/mol |
IUPAC Name | N,N-dimethyl-4-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)aniline |
InChI Key | FDKXCSBCOQHLDN-UHFFFAOYSA-N |
The biological activity of Benzenamine, 4-(4,5-dihydro-5-phenyl-2-oxazolyl)-N,N-dimethyl- is primarily attributed to its interaction with specific molecular targets in biological systems. The oxazole ring can interact with various biological macromolecules, potentially modulating pathways involved in disease processes. Research indicates that this compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have demonstrated that compounds with oxazole structures often possess significant antimicrobial properties. For instance, derivatives similar to Benzenamine have shown effective inhibition against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Case Study: Antibacterial Activity
In a comparative study, derivatives of oxazole compounds exhibited minimum inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli . These findings suggest that Benzenamine could be a candidate for further investigation in the development of new antimicrobial agents.
Anticancer Potential
Benzenamine has also been explored for its anticancer properties. Research indicates that compounds containing oxazole rings can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Research Findings
A study focusing on related oxazole compounds reported significant cytotoxic effects against several cancer cell lines. The IC50 values ranged from 1.43 µM to 4.1 µM for different derivatives tested . These results highlight the potential of Benzenamine as a lead compound for anticancer drug development.
Anti-inflammatory Effects
The anti-inflammatory activity of Benzenamine has been suggested through various pharmacological tests. Compounds structurally related to Benzenamine have demonstrated the ability to reduce edema and inhibit pro-inflammatory cytokine production.
Experimental Evidence
In preclinical models, certain oxazolone derivatives showed a reduction in inflammation comparable to standard anti-inflammatory drugs such as aspirin . This suggests that Benzenamine could play a role in managing inflammatory diseases.
Properties
CAS No. |
648900-13-4 |
---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N,N-dimethyl-4-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)aniline |
InChI |
InChI=1S/C17H18N2O/c1-19(2)15-10-8-14(9-11-15)17-18-12-16(20-17)13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3 |
InChI Key |
FDKXCSBCOQHLDN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NCC(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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